molecular formula C26H28N2O2 B2435379 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1208975-14-7

1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2435379
CAS No.: 1208975-14-7
M. Wt: 400.522
InChI Key: UMLIXPJWSBGSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a benzhydryl group, a tetrahydropyran ring, and a urea moiety, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydropyran intermediates. These intermediates are then coupled through a series of reactions to form the final urea compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling process. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea can be compared to other benzhydryl and tetrahydropyran-containing compounds. Similar compounds include:

    Diphenhydramine: A well-known antihistamine with a benzhydryl structure.

    Terfenadine: Another antihistamine with a similar structural motif.

    Fexofenadine: A metabolite of terfenadine with improved safety profile. The uniqueness of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea lies in its specific combination of functional groups and potential therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c29-25(27-20-26(16-18-30-19-17-26)23-14-8-3-9-15-23)28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLIXPJWSBGSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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